molecular formula C16H11FO3 B1387739 (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one CAS No. 1092298-11-7

(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

Cat. No. B1387739
M. Wt: 270.25 g/mol
InChI Key: QLSCUJFIOCWBDA-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(2-Fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one, also known as 2F-Bz-OH-MBF, is a compound derived from benzofuran and has been used in scientific research for its various applications. It has been studied for its potential use in drug design, as a chemical intermediate, and as a bioactive compound.

Scientific Research Applications

(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one has been studied for its potential use in drug design, as a chemical intermediate, and as a bioactive compound. It has been studied for its potential to inhibit the enzyme carbonic anhydrase, which is involved in the regulation of carbon dioxide in the body. In addition, (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one has been studied for its potential to act as a ligand for certain proteins, such as the cytochrome P450 family of enzymes, which are involved in drug metabolism. It has also been studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Mechanism Of Action

(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one acts as an inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of carbon dioxide in the body. It binds to the active site of the enzyme, preventing it from catalyzing the reaction of carbon dioxide and water to form bicarbonate. In addition, (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one can act as a ligand for certain proteins, such as the cytochrome P450 family of enzymes, which are involved in drug metabolism. It binds to the active site of the enzyme, preventing it from catalyzing the reaction of drug molecules. Finally, (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one can also act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It binds to the active site of the enzyme, preventing it from catalyzing the breakdown of acetylcholine.

Biochemical And Physiological Effects

(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one has been studied for its potential effects on the biochemical and physiological processes of the body. It has been found to inhibit the enzyme carbonic anhydrase, which is involved in the regulation of carbon dioxide in the body. In addition, (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one can act as a ligand for certain proteins, such as the cytochrome P450 family of enzymes, which are involved in drug metabolism. It has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages And Limitations For Lab Experiments

(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, making it a useful chemical intermediate for laboratory research. In addition, it has a high degree of specificity for its target enzymes, making it a useful tool for studying enzyme function. However, (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one does have some limitations. It is not very soluble in water, making it difficult to work with in aqueous solutions. In addition, it is not very stable, and its effects can be short-lived.

Future Directions

There are several potential future directions for research into (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one. One possibility is to explore its potential use as an inhibitor of other enzymes, such as proteases and kinases. In addition, further research could be done to explore its potential use as a ligand for other proteins, such as G-protein coupled receptors

properties

IUPAC Name

(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3/c1-9-13(18)7-6-11-15(19)14(20-16(9)11)8-10-4-2-3-5-12(10)17/h2-8,18H,1H3/b14-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSCUJFIOCWBDA-ZSOIEALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3F)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3F)/C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 2
(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 3
(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 4
(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 5
(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 6
(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

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